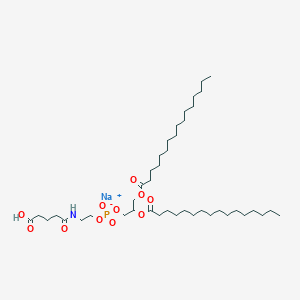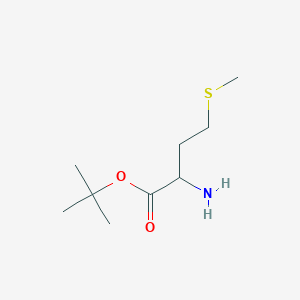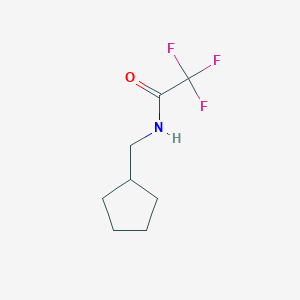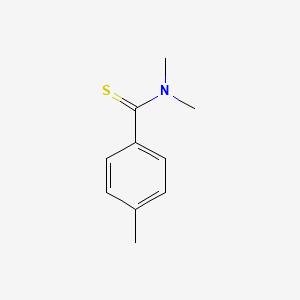
Benzenecarbothioamide, N,N,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide, N,N,4-trimethyl- is an organic compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol It is a derivative of benzenecarbothioamide, characterized by the presence of three methyl groups attached to the nitrogen and the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N,N,4-trimethyl- typically involves the reaction of N-aryl or N-alkylamide with aldehyde and elemental sulfur in water. This reaction is mediated by mixed bases and does not require the addition of external oxidants . The reaction conditions are mild, and the process avoids the use of large excesses of amides.
Industrial Production Methods
While specific industrial production methods for Benzenecarbothioamide, N,N,4-trimethyl- are not extensively documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. The use of water as a solvent and the avoidance of external oxidants make the process environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N,N,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarbothioamide, N,N,4-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N,N,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide: The parent compound without the trimethyl substitutions.
N,N-Dimethylbenzenecarbothioamide: A derivative with two methyl groups on the nitrogen.
N-Methylbenzenecarbothioamide: A derivative with one methyl group on the nitrogen.
Uniqueness
Benzenecarbothioamide, N,N,4-trimethyl- is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The trimethyl substitution can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.
Properties
CAS No. |
15563-47-0 |
|---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
N,N,4-trimethylbenzenecarbothioamide |
InChI |
InChI=1S/C10H13NS/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3 |
InChI Key |
WZADGDPHGLPABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





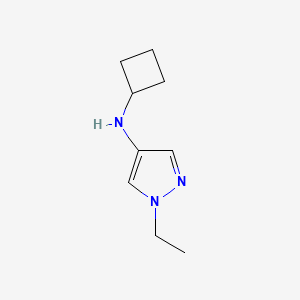
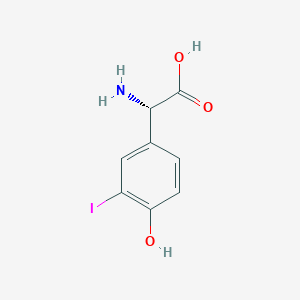
![1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone](/img/structure/B12091240.png)

![[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)
![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)
